Tiotropiumbromidehydrate

Description

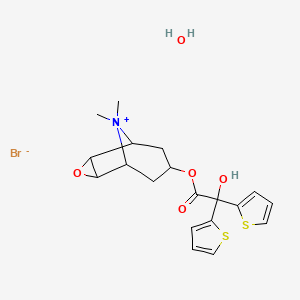

Tiotropium bromide hydrate (C₁₉H₂₂BrNO₄S₂·H₂O) is a long-acting anticholinergic agent used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It functions as a bronchodilator by selectively inhibiting muscarinic M3 receptors in the airways, thereby reducing bronchoconstriction . The monohydrate form is a crystalline structure characterized by improved stability and bioavailability compared to non-hydrated forms. Its CAS registry number is 4746-63-8, and it is marketed under the brand name Spiriva® .

Properties

IUPAC Name |

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLXPRBEAHBZTK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Early Quaternization Methods

The foundational synthesis of tiotropium bromide, as disclosed in EP 418716 , involved reacting scopine with di-(2-thienyl)-glycolic acid methyl ester to form a scopine ester intermediate, followed by quaternization with methyl bromide. This method faced challenges:

-

High-Temperature Requirements : Initial steps required temperatures of 70–90°C, increasing energy costs and decomposition risks.

-

Low Yields : Impurities from incomplete quaternization limited yields to 45–70%, necessitating costly purification.

-

Hazardous Reagents : Sodium methoxide and metallic sodium posed safety and environmental concerns.

Large-Scale Quaternization Improvements

A scaled-up protocol dissolved 3.6 kg of N-demethyl-tiotropium in dimethylformamide (DMF), followed by methyl bromide addition at 20°C for 16 hours. Cooling to 10°C and anti-solvent crystallization with diethyl ether yielded 4.4 kg of anhydrous tiotropium bromide (98% yield, 99.9% HPLC purity). This method avoided extreme temperatures but relied on DMF, a solvent requiring careful handling due to toxicity.

Modern Approaches to Intermediate Synthesis

Two-Step Coupling Strategy

A 2018 innovation (WO2018154596A1) introduced a two-step coupling process under mild conditions:

-

Dioxalate Intermediate Formation : Scopine reacted with methyl chlorooxoacetate at 0–5°C to yield a dioxalate intermediate.

-

Thienyl Glycolate Coupling : The intermediate was treated with di(2-thienyl)glycolic acid, avoiding traditional high-temperature esterification.

Advantages :

Solvent-Dependent Crystallization

Crystalline monohydrate formation required dissolving anhydrous tiotropium bromide in water, followed by slow evaporation or anti-solvent addition. Key parameters:

Optimization of Quaternization and Purification

N-Demethylation and Methylation

A critical advancement involved N-demethylation of scopine esters prior to quaternization. Treating scopine-2,2-dithienyl glycolate with methyl bromide in DMF at 20°C for 16 hours achieved near-quantitative conversion:

Key Data :

Purification Techniques

Post-quaternization purification methods significantly impacted final product quality:

-

Anti-Solvent Crystallization : Diethyl ether induced crystallization, reducing residual DMF to <0.1%.

-

Activated Charcoal Treatment : Adsorbed colored impurities without altering crystallinity.

-

Vacuum Drying : 45°C for 2 hours ensured anhydrous-to-monohydrate transition.

Structural Characterization of the Monohydrate

Thermal Analysis

Differential scanning calorimetry (DSC) revealed two endothermic peaks:

Crystallographic Data

X-ray diffraction confirmed a monoclinic crystal system () with lattice parameters:

IR Spectroscopy : Key bands included O–H stretching (3570 cm) and C–Br vibrations (610 cm).

Industrial-Scale Production and Environmental Considerations

Solvent Selection and Recycling

Chemical Reactions Analysis

Types of Reactions

Tiotropium bromide monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: Reduction reactions can occur at the quinuclidine ring.

Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced quinuclidine derivatives .

Scientific Research Applications

Clinical Applications

1.1 Chronic Obstructive Pulmonary Disease (COPD)

Tiotropium is indicated for the long-term maintenance treatment of COPD, including chronic bronchitis and emphysema. It works by antagonizing muscarinic receptors in the airways, leading to bronchodilation and reduced bronchospasm. The FDA-approved indications include:

- Maintenance therapy for COPD

- Reduction of COPD exacerbations

- Improvement in lung function as measured by forced expiratory volume (FEV1)

1.2 Asthma Management

Although primarily approved for COPD, tiotropium is also used as an add-on therapy for asthma patients aged 6 years and older who are on inhaled corticosteroids. This application is particularly relevant for patients with moderate to severe asthma, where tiotropium can enhance bronchodilation when combined with other treatments.

Pharmacokinetics

Tiotropium exhibits a long half-life, allowing for once-daily dosing. Key pharmacokinetic parameters include:

- Peak plasma concentration: Achieved approximately 5 minutes post-dose.

- Effective half-life: Approximately 1.5 days.

- Excretion: Primarily through urine, with about 74% excreted unchanged.

Clinical Trials Overview

Numerous clinical trials have evaluated the efficacy of tiotropium compared to other bronchodilators such as beta-agonists. Notable findings include:

Case Studies

- A study involving over 25,000 patients demonstrated that tiotropium reduced acute exacerbations and hospitalizations due to COPD .

- Another analysis indicated that patients treated with tiotropium reported significant improvements in dyspnea scores and overall health-related quality of life compared to those receiving placebo .

Safety Profile

Tiotropium is generally well-tolerated; however, some common adverse effects include:

- Dry mouth

- Constipation

- Urinary retention

Serious adverse events are rare but can include cardiovascular complications in susceptible individuals.

Mechanism of Action

Tiotropium bromide monohydrate exerts its effects by acting as an antagonist of muscarinic receptors, specifically the M3 receptors located in the smooth muscle of the airways . By inhibiting these receptors, it prevents the action of acetylcholine, leading to relaxation of the smooth muscle and bronchodilation . This results in improved airflow and reduced symptoms in patients with COPD and asthma .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structurally Similar Compounds

Tiotropium bromide hydrate is compared to two primary analogs:

Anhydrous Tiotropium Bromide (CAS: 136310-95-7): Lacks the water molecule in its crystalline structure.

Tiotropium Bromide X-Hydrate (variable hydration states): Exhibits variable water content depending on synthesis conditions .

| Property | Tiotropium Bromide Monohydrate | Anhydrous Tiotropium Bromide | X-Hydrate |

|---|---|---|---|

| Hydration State | 1 H₂O molecule | 0 H₂O molecules | Variable H₂O molecules |

| Crystallinity | High | Moderate | Variable |

| Stability Under Pressure | Retains particle size | Particle size degrades | Unstable under pressure |

| Bioavailability | Enhanced | Lower | Variable |

The monohydrate form demonstrates superior stability and bioavailability due to its rigid crystalline lattice, which prevents particle aggregation under mechanical stress .

Functionally Similar Compounds

- Salmeterol/Fluticasone Combination : A β₂-agonist/corticosteroid combination (e.g., Advair®) that reduces exacerbations but carries a higher risk of pneumonia compared to tiotropium .

- Ipratropium Bromide : A short-acting anticholinergic with similar mechanisms but shorter duration (4–6 hours vs. 24 hours for tiotropium) .

Efficacy in COPD Management

| Parameter | Tiotropium Monohydrate | Salmeterol/Fluticasone | Placebo |

|---|---|---|---|

| FEV₁ Improvement (L) | +0.15–0.18 | +0.12–0.15 | No change |

| Exacerbation Rate (Annual) | 0.85 | 0.95 | 1.13 |

| Mortality Risk Reduction | 17.5% (non-significant) | No significant reduction | Baseline |

Tiotropium monohydrate showed a 128-second improvement in walking endurance time compared to placebo, attributed to enhanced ventilation and tidal volume . In contrast, salmeterol/fluticasone reduced exacerbations but increased pneumonia risk by 7.3% .

Patent and Industrial Relevance

The monohydrate form faced legal challenges regarding its "unexpected technical effects" compared to anhydrous and x-hydrate forms. The Chinese Supreme Court ruled that its stability under pressure and consistent particle size justified patentability despite structural similarity to prior art .

Biological Activity

Tiotropium bromide hydrate (TBH) is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its anticholinergic effects, which facilitate bronchodilation and impact various cellular processes, particularly in the respiratory system. This article delves into the pharmacological mechanisms, clinical efficacy, and additional biological activities of TBH, supported by data tables and relevant research findings.

Tiotropium functions as a selective antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, and M3 subtypes. It exhibits a unique dissociation profile wherein it binds with high affinity to M1 and M3 receptors but dissociates more rapidly from M2 receptors. This kinetic selectivity is crucial for its therapeutic effects:

- M1 Receptors : Located in the central nervous system and airway epithelium; involved in cognitive functions and airway secretions.

- M2 Receptors : Present on cholinergic nerve terminals; their blockade leads to increased acetylcholine release.

- M3 Receptors : Found on airway smooth muscle; their antagonism results in bronchodilation.

In vitro studies have demonstrated that TBH inhibits cholinergic nerve-induced contractions in both guinea pig and human airways, showing a slower onset compared to other anticholinergics like ipratropium bromide .

Summary of Clinical Findings

Tiotropium has been extensively studied for its efficacy in improving lung function and quality of life in COPD patients. The following table summarizes key clinical outcomes from various studies:

These studies consistently indicate that tiotropium not only improves pulmonary function but also enhances overall health-related quality of life, reduces exacerbation frequency, and lowers hospitalization rates.

Biological Activities Beyond Bronchodilation

Recent research has uncovered additional biological activities of tiotropium that may contribute to its therapeutic profile:

Inhibition of Matrix Metalloproteinases (MMPs)

A significant study investigated the effect of TBH on MMP production from lung fibroblasts (LFs) stimulated by transforming growth factor-beta (TGF-β). The findings indicated that TBH inhibited the production of MMP-1 and MMP-2 while not affecting tissue inhibitors (TIMPs). This inhibition was mediated through the suppression of TGF-β signaling pathways, suggesting a potential role for TBH in modulating inflammation and tissue remodeling associated with COPD .

Effects on Goblet Cell Metaplasia

Preliminary data suggest that tiotropium may inhibit goblet cell metaplasia, which is crucial for managing mucus overproduction—a common issue in COPD patients. The mechanism appears to involve the suppression of inflammation and direct effects on epithelial cells .

Case Study 1: Long-term Use in COPD Management

A 65-year-old male with moderate COPD was treated with tiotropium for one year. Results showed a significant improvement in FEV1 (from 45% to 60% predicted), reduced exacerbation frequency from three per year to one, and enhanced quality of life as assessed by the St. George's Respiratory Questionnaire (SGRQ).

Case Study 2: Impact on Cardiovascular Outcomes

In a cohort study involving 500 COPD patients over two years, those treated with tiotropium exhibited a reduction in cardiovascular events compared to those receiving standard care. Specifically, there was a notable decrease in hospitalizations due to cardiac failure and myocardial infarctions.

Q & A

Q. What are the key pharmacological mechanisms of tiotropium bromide hydrate in managing COPD, and how are these mechanisms validated in preclinical models?

Tiotropium bromide hydrate acts as a long-acting muscarinic antagonist (LAMA), selectively inhibiting M1/M3 receptors in bronchial smooth muscles to reduce bronchoconstriction. Preclinical validation involves in vitro receptor-binding assays (measuring dissociation rates) and in vivo models (e.g., acetylcholine-induced bronchoconstriction in guinea pigs). Dose-response curves and receptor occupancy studies are critical to confirm selectivity and duration of action .

Q. How are adverse event (AE) rates systematically assessed in tiotropium clinical trials, and what statistical methods ensure robust safety comparisons?

AE rates are evaluated using exposure-adjusted incidence rates (per 100 patient-years) to account for varying trial durations. Pooled analyses of placebo-controlled trials (e.g., 28 HandiHaler® and 7 Respimat® trials) apply Cox proportional hazards models or Poisson regression to compare AE risks between treatment arms, adjusting for covariates like baseline lung function and comorbidities .

Q. What are the standardized criteria for defining COPD exacerbations in tiotropium trials, and how do these impact endpoint consistency?

Exacerbations are typically defined as worsening respiratory symptoms requiring systemic corticosteroids, antibiotics, or hospitalization. Trials like TONADO and DYNAGITO use diary-based symptom tracking and clinician adjudication to standardize endpoints. Heterogeneity in definitions (e.g., mild vs. severe exacerbations) necessitates sensitivity analyses to ensure comparability across studies .

Advanced Research Questions

Q. How can conflicting data on tiotropium’s cardiovascular safety profile be resolved through post-hoc analysis?

Contradictory findings (e.g., cardiac event risks in UPLIFT vs. TONADO trials) require stratification by baseline cardiovascular risk factors and meta-regression techniques. For example, subgroup analyses in UPLIFT showed increased cardiac SAEs in patients with pre-existing arrhythmias, highlighting the need for patient-level data re-evaluation and competing risk models .

Q. What methodological approaches are used to evaluate the long-term disease-modifying effects of tiotropium in COPD patients?

Longitudinal studies (e.g., 4-year UPLIFT trial) employ mixed-effects models to assess lung function decline (FEV₁ slope) and time-to-event analyses for mortality. Covariate adjustment for smoking status, exacerbation history, and rescue medication use minimizes confounding. Biomarker sub-studies (e.g., serum CRP or sputum neutrophilia) further elucidate mechanistic pathways .

Q. How do researchers design trials to compare tiotropium’s efficacy across delivery devices (HandiHaler® vs. Respimat®)?

Equivalence trials use randomized, double-blind, double-dummy designs to control for placebo effects. Primary endpoints (e.g., trough FEV₁) are analyzed via non-inferiority testing with pre-specified margins (e.g., 50 mL). Pharmacokinetic studies measuring plasma tiotropium levels ensure comparable bioavailability between devices .

Q. What statistical frameworks are optimal for analyzing cost-effectiveness in tiotropium studies?

Markov cohort models simulate disease progression (e.g., exacerbation frequency, mortality) and quality-adjusted life years (QALYs). Inputs include trial data (e.g., SPARK trial for exacerbation rates) and real-world healthcare costs. Probabilistic sensitivity analyses (Monte Carlo simulations) address parameter uncertainty, with incremental cost-effectiveness ratios (ICERs) benchmarked against national thresholds (e.g., Sweden’s SEK 500,000/QALY) .

Methodological Guidance

Q. How should researchers address missing data in tiotropium trials, particularly in open-label extension phases?

Multiple imputation (e.g., chained equations) or pattern-mixture models account for missing data mechanisms (e.g., dropout due to AEs). Sensitivity analyses comparing completers vs. non-completers validate robustness. Pre-specified statistical analysis plans (SAPs) must document handling of missing data to avoid bias .

Q. What strategies optimize subgroup analyses in tiotropium studies to avoid spurious findings?

Pre-specify subgroups (e.g., GOLD 2 vs. GOLD 4 patients) to limit multiplicity. Apply hierarchical testing procedures (Gatekeeping strategy) and adjust p-values using Holm-Bonferroni corrections. Interaction tests (e.g., treatment-by-subgroup) should have adequate power (>80%) to detect clinically meaningful effects .

Q. How are patient-reported outcomes (PROs) integrated into tiotropium trial designs to assess quality of life?

Validated instruments like the St. George’s Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT) are administered at baseline and follow-ups. Mixed-model repeated measures (MMRM) analyze PRO trajectories, adjusting for baseline scores and exacerbation events. Anchor-based methods (e.g., minimal clinically important differences) contextualize score changes .

Data Presentation Standards

-

Tables : Include AE rates (per 100 PY), hazard ratios (95% CI), and QALY gains. Example from TONADO trials:

Endpoint Tiotropium/Olodaterol Tiotropium Monotherapy RR (95% CI) Severe Exacerbations 55.42/100 PY 57.46/100 PY 0.94 (0.89–0.99) -

Figures : Kaplan-Meier curves for time-to-first exacerbation, forest plots for subgroup analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.